molecular formula C25H24N2OS3 B14999840 3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B14999840
M. Wt: 464.7 g/mol
InChI Key: KXMGHTFIJXPUPT-UHFFFAOYSA-N
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Description

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common approach is the transition metal-free one-pot cascade synthesis, which involves the formation of C–N and C–O bonds under mild conditions. This method utilizes renewable starting materials such as levulinic acid and o-aminobenzyl alcohols, with triethylamine as a base in toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis are likely to be applied. This includes the use of environmentally benign reagents and conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl positions.

Scientific Research Applications

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene stands out due to its specific combination of functional groups and tricyclic structure. This unique arrangement imparts distinct chemical properties and potential applications that may not be shared by similar compounds. Its versatility in undergoing various chemical reactions and potential biological activities further highlight its uniqueness.

Properties

Molecular Formula

C25H24N2OS3

Molecular Weight

464.7 g/mol

IUPAC Name

3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C25H24N2OS3/c1-25(2)13-19-20(14-28-25)31-23-21(19)22(29-15-17-9-5-3-6-10-17)26-24(27-23)30-16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

KXMGHTFIJXPUPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)C

Origin of Product

United States

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